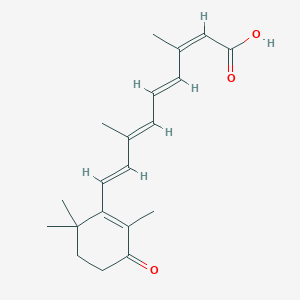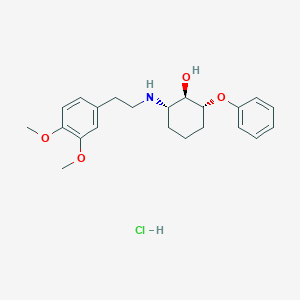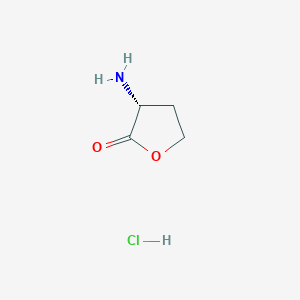
4-Oxoisotretinoína
Descripción general
Descripción
4-Oxoisotretinoin, a known metabolite of isotretinoin, has been studied for its role in the treatment of acne and its pharmacokinetic profile in the human body. Research focuses on its effectiveness and the biological impact of its plasma levels during therapy (Almond-Roesler et al., 1998).
Synthesis Analysis
Although not directly related to 4-Oxoisotretinoin, studies on the synthesis of similar compounds provide insights into possible synthetic pathways. For example, the synthesis of 4H-1,4-oxazines and 4-chloroisocoumarins through intramolecular cyclization processes could offer analogous methods for synthesizing 4-Oxoisotretinoin or related structures (Li et al., 2013); (Xing et al., 2019).
Molecular Structure Analysis
Molecular structure analysis of compounds like 4-Oxoisotretinoin can involve examining stereochemistry and conformational preferences. For instance, studies on β-pseudopeptide foldamers and their molecular configurations could provide a framework for understanding the structural dynamics of 4-Oxoisotretinoin (Luppi et al., 2004).
Chemical Reactions and Properties
The reactivity of 4-Oxoisotretinoin with biological molecules and its chemical properties might be inferred from studies on similar compounds. For instance, the chemical reactivity of 4-oxo-fenretinide, a related compound, provides insights into potential mechanisms of action and interactions within biological systems (Villani et al., 2006).
Physical Properties Analysis
Research on isotretinoin and its derivatives, including measurements of plasma levels, offers indirect insights into the physical properties of 4-Oxoisotretinoin. These properties are crucial for understanding its bioavailability and pharmacokinetic profile (Almond-Roesler et al., 1998).
Chemical Properties Analysis
The chemical properties of 4-Oxoisotretinoin can be analyzed by examining its stability, reactivity, and interaction with biological molecules. While specific studies on 4-Oxoisotretinoin are limited, insights may be drawn from related compounds and their interactions within biological systems, as seen with 4-oxo-fenretinide (Villani et al., 2006).
Aplicaciones Científicas De Investigación
Tratamiento del neuroblastoma
La 4-oxoisotretinoína, un metabolito activo de la isotretinoína, se ha utilizado en el tratamiento del neuroblastoma . Ha mostrado un efecto inhibitorio similar al de la isotretinoína al inhibir más del 90% del crecimiento celular en ciertas líneas celulares . Esto la convierte en un agente prometedor en el tratamiento del neuroblastoma de alto riesgo .
Tratamiento del acné
La isotretinoína, de la que se deriva la this compound, se usa ampliamente en el tratamiento del acné recalcitrante severo . Tanto la isotretinoína como la this compound reducen significativamente la producción de sebo, previniendo el bloqueo de los poros y el crecimiento de las bacterias que causan el acné .
Expresión de proteínas de queratinocitos
Se ha descubierto que la this compound aumenta la expresión de proteínas de citoqueratina 7 (CK7) y CK19 en queratinocitos epidérmicos humanos normales . Esto sugiere posibles aplicaciones en investigación y tratamientos dermatológicos.
Estudio del metabolismo
La this compound se forma a partir de la isotretinoína mediante varias isoformas del citocromo P450 (CYP450), incluidas CYP3A, CYP2B6 y CYP2C19 . Esto la convierte en un compuesto útil en el estudio del metabolismo de los fármacos y el papel de las enzimas CYP450.
Alteración del ciclo celular
La isotretinoína y sus metabolitos, incluida la this compound, producen sus efectos al alterar el progreso a través del ciclo celular . Esta propiedad podría aprovecharse en la investigación y las estrategias de tratamiento del cáncer.
Diferenciación celular
La isotretinoína y la this compound influyen en la diferenciación celular . Esto podría tener implicaciones en la investigación de células madre y la medicina regenerativa.
Mecanismo De Acción
Target of Action
4-Oxoisotretinoin is a major metabolite of isotretinoin . Isotretinoin, a retinoid derivative of vitamin A, is primarily used in the treatment of severe recalcitrant acne . The primary targets of isotretinoin are the sebaceous glands in the skin .
Mode of Action
Isotretinoin and its metabolite 4-oxo-isotretinoin produce their effects through altering progress through the cell cycle, cell differentiation, survival, and apoptosis . These actions reduce sebum production, preventing the blockage of pores, and growth of acne-causing bacteria .
Biochemical Pathways
It is known that isotretinoin and 4-oxo-isotretinoin significantly reduce the production of sebum . This reduction in sebum production prevents the blockage of pores and inhibits the growth of acne-causing bacteria .
Pharmacokinetics
Following oral administration, isotretinoin is rapidly absorbed and then distributed and eliminated with harmonic mean half-lives of 1.3 and 17.4 hours, respectively . Maximum concentrations of isotretinoin in blood were observed at 1 to 4 hours after dosing . Maximum concentrations of 4-oxo-isotretinoin, the major blood metabolite of isotretinoin, are approximately one-half those of isotretinoin and occur at 6 to 16 hours after isotretinoin dosing . Both isotretinoin and its metabolite can be adequately described using a single linear pharmacokinetic model .
Result of Action
The primary result of the action of 4-oxo-isotretinoin is a significant reduction in sebum production . This reduction prevents the blockage of pores and inhibits the growth of acne-causing bacteria, thereby treating severe recalcitrant acne .
Action Environment
The action, efficacy, and stability of 4-oxo-isotretinoin can be influenced by various environmental factors. For instance, the absorption of isotretinoin is enhanced in the presence of dietary fat . Therefore, the bioavailability of 4-oxo-isotretinoin may also be affected by dietary factors.
Safety and Hazards
Direcciones Futuras
Newer formulations of isotretinoin show enhanced bioavailability in both fed and fasting states . They can simplify isotretinoin use while maximizing bioavailability and efficacy . Further prospective, randomized human trials are needed to clarify when and how to prescribe off-label isotretinoin for maximum efficacy and safety .
Propiedades
IUPAC Name |
(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCUJPCCTQNTJF-FAOQNJJDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)O)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201312157 | |
| Record name | 13-cis-4-Oxoretinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71748-58-8 | |
| Record name | 13-cis-4-Oxoretinoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71748-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxoisotretinoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071748588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13-cis-4-Oxoretinoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201312157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-OXOISOTRETINOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OSQ6Z89RP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the presence of biliary T-tube drainage affect the pharmacokinetic profile of 4-oxoisotretinoin?
A: Research suggests that biliary excretion plays a crucial role in the clearance of isotretinoin and its metabolites, including 4-oxoisotretinoin. A study comparing healthy individuals with patients having biliary T-tube drainage revealed faster clearance of isotretinoin in the latter group. [] While this specific study didn't directly quantify 4-oxoisotretinoin levels in the biliary excretions, the overall faster clearance of isotretinoin in T-tube patients implies a potential role of biliary excretion in 4-oxoisotretinoin elimination as well. Further research directly investigating 4-oxoisotretinoin levels in bile is needed to confirm this.
Q2: Can plasma levels of 4-oxoisotretinoin be used to monitor isotretinoin therapy?
A: Yes, monitoring plasma levels of 4-oxoisotretinoin can be a valuable tool in managing isotretinoin therapy. Research indicates a strong correlation between the administered dose of isotretinoin and the plasma levels of both isotretinoin and 4-oxoisotretinoin. [] Moreover, the plasma levels of 4-oxoisotretinoin were observed to be 1-2 times higher than those of isotretinoin itself. [] This consistent relationship between dose and plasma levels, along with the higher observable concentrations of the metabolite, makes 4-oxoisotretinoin a potentially more reliable marker for monitoring therapeutic levels and adjusting dosages to minimize side effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4,6-dichloro-1H-imidazo[4,5-c]pyridine](/img/structure/B19425.png)






![6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B19439.png)